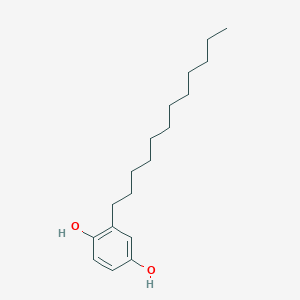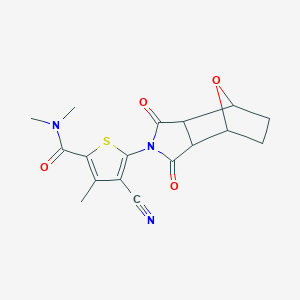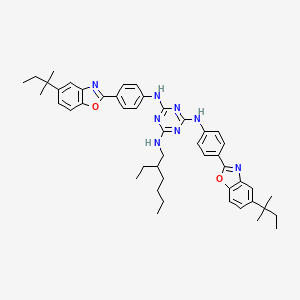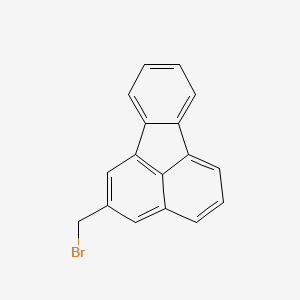![molecular formula C12H15Cl2NO B14154488 N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide CAS No. 55399-02-5](/img/structure/B14154488.png)
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide is an organic compound with the molecular formula C11H13Cl2NO It is characterized by the presence of two chloromethyl groups and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide typically involves the chloromethylation of 5-methyl-2,4-dimethylbenzylamine followed by acylation. The reaction conditions often include the use of formaldehyde and hydrochloric acid for the chloromethylation step, and acetic anhydride for the acylation step. The process can be summarized as follows:
Chloromethylation: 5-methyl-2,4-dimethylbenzylamine is reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl groups.
Acylation: The resulting intermediate is then acylated using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]formamide
- N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]propionamide
- N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]butyramide
Uniqueness
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide is unique due to its specific substitution pattern and the presence of both chloromethyl and acetamide groups
Propriétés
Numéro CAS |
55399-02-5 |
|---|---|
Formule moléculaire |
C12H15Cl2NO |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-8-3-12(7-15-9(2)16)11(6-14)4-10(8)5-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
Clé InChI |
GQNACQWGEOVZSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CCl)CCl)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
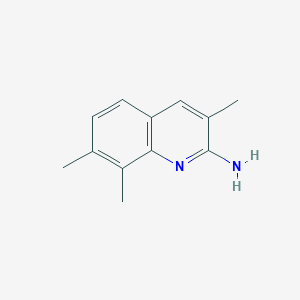
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)


![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
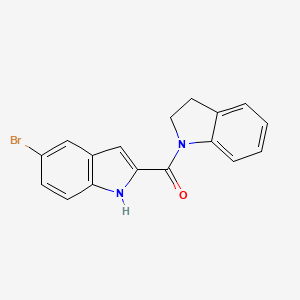
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
